molecular formula C26H21N3O3 B2879622 2-(4-ethoxyphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one CAS No. 1359480-62-8

2-(4-ethoxyphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one

Cat. No.: B2879622
CAS No.: 1359480-62-8
M. Wt: 423.472
InChI Key: AONKJCQPIUDFTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(4-ethoxyphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one features a dihydroisoquinolin-1-one core substituted with a 4-ethoxyphenyl group at position 2 and a 1,2,4-oxadiazole ring at position 4.

Properties

IUPAC Name

2-(4-ethoxyphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N3O3/c1-3-31-20-14-12-19(13-15-20)29-16-23(21-6-4-5-7-22(21)26(29)30)25-27-24(28-32-25)18-10-8-17(2)9-11-18/h4-16H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AONKJCQPIUDFTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C4=NC(=NO4)C5=CC=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-ethoxyphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure comprising an isoquinoline core linked to an oxadiazole moiety and various aromatic substituents. Its molecular formula is C23H22N4O3C_{23}H_{22}N_4O_3, and it has a molecular weight of 402.45 g/mol. The presence of the oxadiazole ring is particularly noteworthy due to its association with various biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. These targets may include:

  • Enzymes : The compound may inhibit or activate key enzymes involved in metabolic pathways.
  • Receptors : It could modulate the activity of receptors that play roles in cell signaling.
  • Proteins : Interaction with proteins involved in cell growth and apoptosis may also be significant.

Research indicates that the compound can influence pathways related to cell proliferation, apoptosis, and inflammation, making it a candidate for further therapeutic exploration.

Anticancer Properties

Numerous studies have investigated the anticancer potential of compounds containing oxadiazole moieties. For instance, derivatives similar to the compound have shown promising results against various cancer cell lines. A study reported that certain oxadiazole derivatives exhibited significant cytotoxicity against breast cancer cells (MCF-7) through apoptosis induction mechanisms .

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of oxadiazole-containing compounds. In a comparative study, derivatives demonstrated notable antibacterial effects against Gram-positive and Gram-negative bacteria, suggesting that modifications in the aromatic substituents can enhance their efficacy .

Antiviral Activity

The antiviral activity of similar compounds has been explored in the context of Zika virus infections. A series of 1,2,4-oxadiazole derivatives were found to exhibit potent antiviral effects against ZIKV and other flaviviruses, indicating that structural features similar to those in our compound may confer broad-spectrum antiviral properties .

Case Studies

StudyFindingsImplications
Anticancer Activity Certain derivatives showed IC50 values in the low micromolar range against MCF-7 cells.Suggests potential for development as anticancer agents.
Antimicrobial Efficacy Exhibited significant inhibition zones against E. coli and S. aureus.Highlights potential for use in treating bacterial infections.
Antiviral Screening Identified as having antiviral activity against ZIKV with EC50 values below 10 µM.Indicates promise for further development as antiviral therapeutics.

Research Findings

Recent investigations into similar compounds have revealed several important findings:

  • Structure-Activity Relationship (SAR) : Modifications on the phenyl rings significantly influence biological activity, emphasizing the need for careful design in drug development.
  • In Vivo Studies : Preliminary animal studies show that compounds with similar structures can reduce tumor size and improve survival rates in cancer models .
  • Synergistic Effects : Combination therapies involving oxadiazole derivatives have shown enhanced efficacy when used alongside conventional chemotherapeutics .

Comparison with Similar Compounds

Table 1: Structural Comparison of Heterocyclic Derivatives

Compound Name Core Structure Heterocycle Key Substituents Molecular Weight (g/mol) Predicted LogP
Target Compound Dihydroisoquinolinone 1,2,4-Oxadiazole 4-Ethoxyphenyl, 4-Methylphenyl 429.45 3.8
4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenyl-1,2-dihydrophthalazin-1-one () Phthalazinone 1,2,4-Oxadiazole 4-Methoxyphenyl, Phenyl 396.41 3.5
2-{[4-Allyl-5-(2-Methoxyphenyl)-4H-1,2,4-Triazol-3-yl]sulfanyl}-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone () Dihydroisoquinoline 1,2,4-Triazole Allyl, 2-Methoxyphenyl, Sulfanyl 462.56 4.2

Key Observations :

  • The ethoxy group in the target compound increases lipophilicity (LogP = 3.8) compared to the methoxy-substituted phthalazinone analog (LogP = 3.5) .
  • Replacing the oxadiazole with a triazole () introduces a sulfur atom, further elevating LogP (4.2) due to enhanced hydrophobic interactions .
  • The methylphenyl group on the oxadiazole may improve metabolic stability compared to unsubstituted analogs, as seen in oxadiazole-containing pharmaceuticals .

Research Findings and Limitations

  • Structural Insights: Crystallographic data for oxadiazole-phthalazinone derivatives () suggest planar geometries that enhance π-π stacking, a feature likely shared by the target compound .
  • Synthetic Challenges: The dihydroisoquinolinone core may require regioselective functionalization to avoid isomerization, a hurdle noted in triazole-isoquinoline syntheses () .
  • Knowledge Gaps: Absence of direct biological data for the target compound necessitates extrapolation from structural analogs, limiting conclusive activity predictions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.